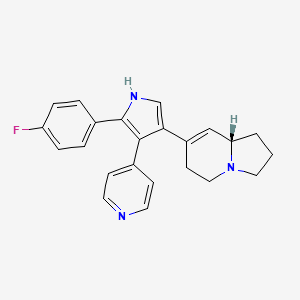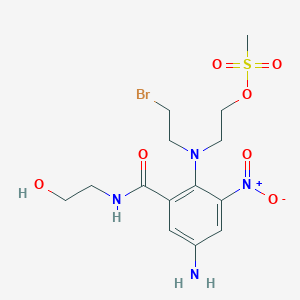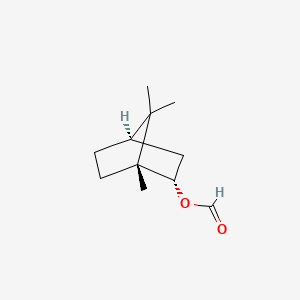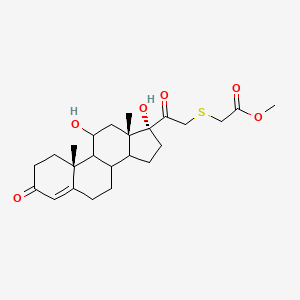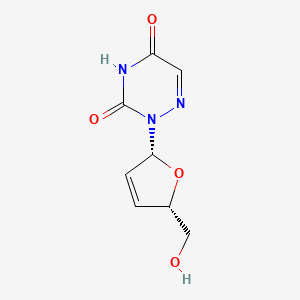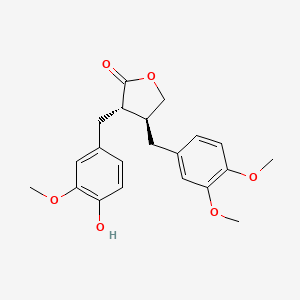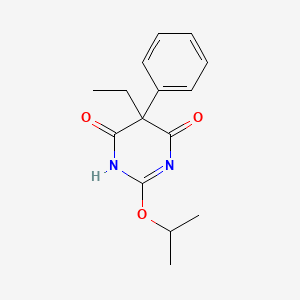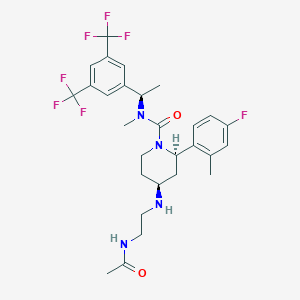
Casopitant metabolite M31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Casopitant metabolite M31 is a significant compound derived from Casopitant, a potent and selective antagonist of the human neurokinin-1 receptor. Casopitant is primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting . The metabolite M31 plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Casopitant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Casopitant and its metabolites involves multiple steps, including the formation of the piperidinecarboxamide core and subsequent modifications. The synthetic route typically involves the use of high-performance liquid chromatography and tandem mass spectroscopy for purification and analysis .
Industrial Production Methods
Industrial production of Casopitant and its metabolites, including M31, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield, adhering to stringent pharmaceutical standards .
化学反応の分析
Types of Reactions
Casopitant metabolite M31 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated derivatives.
Reduction: Involving the reduction of functional groups.
Substitution: Reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nicotinamide adenine dinucleotide phosphate (NADPH): for reduction reactions.
Ketoconazole: as an inhibitor in metabolic studies.
Midazolam: and Nifedipine as probe substrates for cytochrome P450 interactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and other oxidized metabolites, which are crucial for understanding the metabolic pathways of Casopitant .
科学的研究の応用
Casopitant metabolite M31 has several scientific research applications:
Chemistry: Used in studying the metabolic pathways and interactions of neurokinin-1 receptor antagonists.
Biology: Helps in understanding the biological effects of Casopitant and its metabolites.
Medicine: Plays a role in developing treatments for nausea and vomiting associated with chemotherapy and surgery.
Industry: Used in the pharmaceutical industry for the development and testing of antiemetic drugs.
作用機序
Casopitant metabolite M31 exerts its effects by interacting with the neurokinin-1 receptor, which is the primary receptor for substance P. The inhibition of this receptor helps in preventing nausea and vomiting. The metabolite also interacts with cytochrome P450 enzymes, influencing its pharmacokinetic profile .
類似化合物との比較
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of Aprepitant with similar pharmacological effects.
Rolapitant: A long-acting neurokinin-1 receptor antagonist.
Uniqueness
Casopitant metabolite M31 is unique due to its specific metabolic profile and interactions with cytochrome P450 enzymes. Its distinct pharmacokinetic properties make it a valuable compound for studying drug-drug interactions and developing antiemetic therapies .
特性
CAS番号 |
921207-33-2 |
|---|---|
分子式 |
C28H33F7N4O2 |
分子量 |
590.6 g/mol |
IUPAC名 |
(2R,4S)-4-(2-acetamidoethylamino)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H33F7N4O2/c1-16-11-22(29)5-6-24(16)25-15-23(37-9-8-36-18(3)40)7-10-39(25)26(41)38(4)17(2)19-12-20(27(30,31)32)14-21(13-19)28(33,34)35/h5-6,11-14,17,23,25,37H,7-10,15H2,1-4H3,(H,36,40)/t17-,23+,25-/m1/s1 |
InChIキー |
GFVSLDANFPBOML-WSNNEZGNSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
正規SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


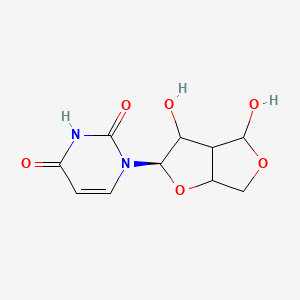
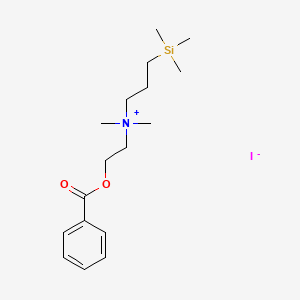
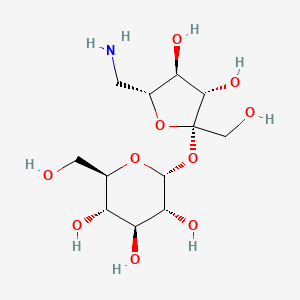
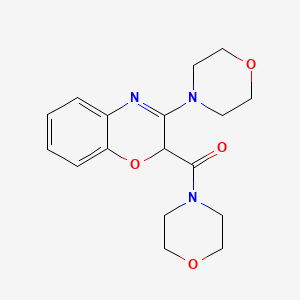
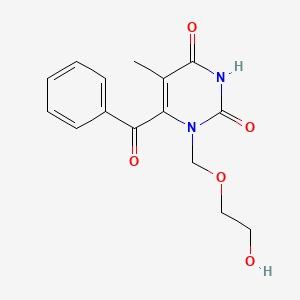
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
